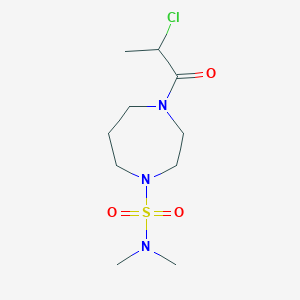
4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide is a complex organic compound with a unique structure that includes a diazepane ring, a sulfonamide group, and a chloropropanoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide typically involves multiple steps, starting with the preparation of the diazepane ring. The diazepane ring can be synthesized through the cyclization of appropriate amine precursors. The chloropropanoyl group is introduced via acylation reactions using 2-chloropropionyl chloride as a reagent . The sulfonamide group is then added through sulfonation reactions involving sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be employed to monitor the reaction progress and purity of the final product .
化学反应分析
Types of Reactions
4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
科学研究应用
4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
2-Chloropropionyl chloride: A related compound used in similar synthetic applications.
Chloroacetyl chloride: Another chlorinated acyl chloride with comparable reactivity.
2-Bromopropionyl bromide: A brominated analogue with similar chemical properties.
Uniqueness
4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the diazepane ring and sulfonamide group makes it particularly interesting for medicinal chemistry applications.
属性
IUPAC Name |
4-(2-chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClN3O3S/c1-9(11)10(15)13-5-4-6-14(8-7-13)18(16,17)12(2)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEBCTGDOKCADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)S(=O)(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














